![molecular formula C21H20FN3O2 B7713225 N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7713225.png)
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound belongs to the class of oxadiazole derivatives and exhibits neuroprotective and anti-inflammatory properties.
Métodos De Preparación
The synthesis of N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide involves several steps:
Reaction of 2-fluorobenzohydrazide with ethyl cyanoacetate: This reaction is carried out in the presence of a base such as potassium carbonate to form 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine.
Purification: The intermediate is purified by recrystallization or column chromatography.
Reaction with 4-cyclohexylbenzoyl chloride: The purified intermediate is then reacted with 4-cyclohexylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Final Purification: The final product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits neuroprotective and anti-inflammatory properties, making it a promising candidate for the development of new drugs for these conditions. Additionally, this compound has been used in various research studies to explore its effects on brain function, inflammation, and neuronal survival.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is not fully understood. it has been shown to inhibit the production of inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, this compound increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Comparación Con Compuestos Similares
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide can be compared with other oxadiazole derivatives, such as:
2,3-dimethoxybenzamides: These compounds have been studied for their antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamides: These compounds have shown potential in various biological applications, including anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific neuroprotective and anti-inflammatory properties, making it a valuable compound for research in neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-18-13-7-6-12-17(18)19-24-21(27-25-19)16-11-5-4-10-15(16)20(26)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKORKILUJULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
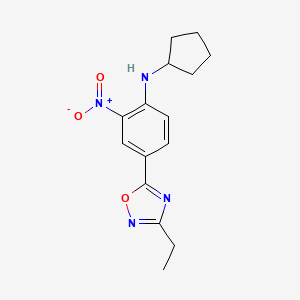
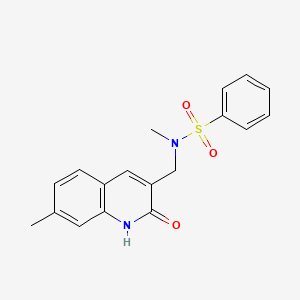

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B7713177.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7713187.png)
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7713197.png)
![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)
![2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7713215.png)
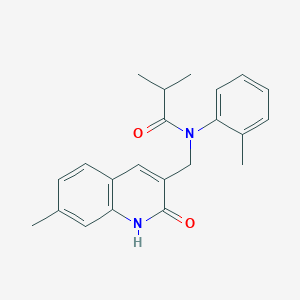
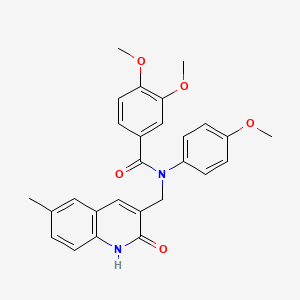
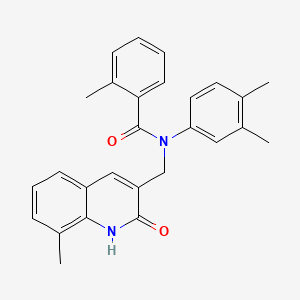
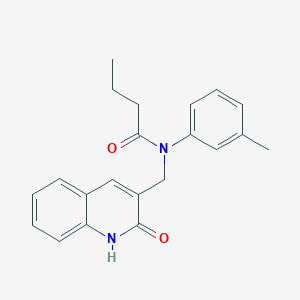
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
